Product packaging for 4,4'-Methylenebis(1-methyl-3-phenylurea)(Cat. No.:CAS No. 63761-07-9)

4,4'-Methylenebis(1-methyl-3-phenylurea)

Cat. No.: B3337426
CAS No.: 63761-07-9
M. Wt: 312.37 g/mol
InChI Key: URHYYNIWSKTHNX-UHFFFAOYSA-N
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Description

General Context of Bis-Urea Compounds in Contemporary Chemistry

Bis-urea compounds represent a significant class of molecules in modern chemistry, primarily due to their exceptional ability to form strong and directional hydrogen bonds. The urea (B33335) functional group contains two N-H donors and one C=O acceptor, enabling the formation of robust, bifurcated hydrogen-bonded networks. nih.gov This strong and specific non-covalent interaction is a powerful tool for the bottom-up construction of complex supramolecular architectures. researchgate.net

In contemporary chemistry, bis-urea compounds are extensively utilized as building blocks for supramolecular polymers, organogels, and other functional materials. sigmaaldrich.com The self-assembly of bis-urea molecules can lead to the formation of long, fibrous structures, which can entangle to create gels in various organic solvents. sigmaaldrich.com The properties of these materials, such as their mechanical strength and thermal stability, can be finely tuned by modifying the chemical structure of the spacer connecting the two urea groups. nih.gov This versatility has led to their application in diverse areas, including tissue engineering, where bis-urea based hydrogels can mimic the extracellular matrix, and in the development of responsive materials that can change their properties in response to external stimuli. nih.gov

Strategic Importance and Research Focus of 4,4'-Methylenebis(1-methyl-3-phenylurea)

The strategic importance of 4,4'-Methylenebis(1-methyl-3-phenylurea) lies in its specific molecular architecture. The methylene (B1212753) bridge between the two phenyl rings provides a degree of flexibility, while the phenyl groups themselves offer rigidity and the potential for π-π stacking interactions. The methyl substitution on one of the urea nitrogens introduces asymmetry and can influence the hydrogen bonding patterns and solubility compared to its unsubstituted counterpart, 4,4'-Methylenebis(phenylurea).

Research on this compound is primarily focused on understanding how its structure dictates its self-assembly behavior and the properties of the resulting supramolecular materials. Key areas of investigation include the formation of supramolecular polymers in solution and the solid state, the influence of solvent and temperature on the assembly process, and the potential applications of the resulting materials. While specific research solely dedicated to this compound is not extensively documented in publicly available literature, its structural motifs are of significant interest in the broader context of developing novel polymers and functional organic materials.

Overview of Key Research Areas and Methodological Approaches for the Compound

The study of 4,4'-Methylenebis(1-methyl-3-phenylurea) and related bis-urea compounds involves a range of research areas and analytical techniques.

Key Research Areas:

Synthesis and Characterization: The synthesis of 4,4'-Methylenebis(1-methyl-3-phenylurea) typically involves the reaction of 4,4'-methylenebis(phenyl isocyanate) with N-methylaniline. A general and efficient procedure for the synthesis of related bis-urea derivatives involves the dropwise addition of the amine to a solution of the diisocyanate in a suitable solvent like tetrahydrofuran (B95107) (THF), often in the presence of a catalyst such as triethylamine (B128534) (TEA). sigmaaldrich.com The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC). sigmaaldrich.com

Supramolecular Polymerization: A central research focus is the investigation of how individual molecules of 4,4'-Methylenebis(1-methyl-3-phenylurea) self-assemble into long polymer-like chains through hydrogen bonding. This is often studied in various solvents to understand the role of solvent-solute interactions in the assembly process.

Material Properties: Research extends to characterizing the properties of the bulk material formed from these supramolecular polymers. This includes their thermal stability, mechanical properties, and potential for forming gels or other ordered structures.

Methodological Approaches:

A combination of spectroscopic and analytical methods is employed to study this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the chemical structure of the synthesized compound. sigmaaldrich.com

Infrared (IR) Spectroscopy: IR spectroscopy is particularly important for studying the hydrogen bonding interactions between the urea groups. The position and shape of the N-H and C=O stretching bands provide direct evidence of the formation of hydrogen-bonded assemblies. sigmaaldrich.com

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound. sigmaaldrich.com

X-ray Diffraction (XRD): Single-crystal XRD would be the definitive method to determine the precise three-dimensional arrangement of the molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific crystal structure data for 4,4'-Methylenebis(1-methyl-3-phenylurea) is not readily available in public databases, it remains a critical technique for this class of compounds.

Physicochemical Properties of 4,4'-Methylenebis(1-methyl-3-phenylurea)

The fundamental properties of this compound are summarized in the table below, based on available data.

PropertyValueSource
Molecular Formula C₁₇H₂₀N₄O₂PubChem nih.gov
Molecular Weight 312.37 g/mol PubChem nih.gov
CAS Number 63761-07-9PubChem nih.gov
IUPAC Name 1-methyl-3-[4-[[4-(methylcarbamoylamino)phenyl]methyl]phenyl]ureaPubChem nih.gov
Topological Polar Surface Area 82.3 ŲPubChem nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20N4O2 B3337426 4,4'-Methylenebis(1-methyl-3-phenylurea) CAS No. 63761-07-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-[4-[[4-(methylcarbamoylamino)phenyl]methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-18-16(22)20-14-7-3-12(4-8-14)11-13-5-9-15(10-6-13)21-17(23)19-2/h3-10H,11H2,1-2H3,(H2,18,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHYYNIWSKTHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60411638
Record name ST50550371
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60411638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63761-07-9
Record name ST50550371
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60411638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-METHYLENEBIS(1-METHYL-3-PHENYLUREA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Derivatization of 4,4 Methylenebis 1 Methyl 3 Phenylurea

Historical and Current Synthetic Routes to the Core Structure

The formation of the urea (B33335) bond in 4,4'-Methylenebis(1-methyl-3-phenylurea) is the key step in its synthesis. Historically, reactions involving isocyanates have been the mainstay, though advancements have led to the development of phosgene-free and catalytic methods to improve safety and efficiency.

Nucleophilic Substitution Reactions with Isocyanate Precursors

The most prevalent method for synthesizing N,N'-disubstituted ureas, including 4,4'-Methylenebis(1-methyl-3-phenylurea), is the nucleophilic addition of an amine to an isocyanate. rsc.org In this case, the reaction would involve 4,4'-methylenebis(phenyl isocyanate) (MDI) and methylamine (B109427). The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group.

A general representation of this reaction is the synthesis of new symmetrical bisurea derivatives of 4,4'-methylenebis(phenyl isocyanate) by reacting it with various acyclic and alicyclic amines. nih.gov The reaction is typically carried out in a suitable solvent like tetrahydrofuran (B95107) (THF) in the presence of a base such as triethylamine (B128534) (TEA). nih.gov The amine is added dropwise to the isocyanate solution at a controlled temperature, often between 10-15°C, followed by stirring at a slightly elevated temperature (45-50°C) to ensure the completion of the reaction. nih.gov The resulting bisurea derivative often precipitates out of the solution and can be purified by filtration and washing. nih.gov

Table 1: General Conditions for Nucleophilic Substitution with Isocyanate Precursors

ParameterConditionSource
Reactants 4,4'-Methylenebis(phenyl isocyanate), Primary Amine (e.g., Methylamine) nih.gov
Solvent Tetrahydrofuran (THF) nih.gov
Catalyst/Base Triethylamine (TEA) nih.gov
Initial Temperature 10-15 °C nih.gov
Reaction Temperature 45-50 °C nih.gov
Reaction Time ~1 hour nih.gov

Phosgene-Free Synthetic Approaches for Urea Formation

The traditional synthesis of isocyanates often involves the use of highly toxic phosgene (B1210022). researchgate.net Consequently, developing phosgene-free synthetic routes to ureas is a significant area of research. One such approach involves the reaction of amines with a metal isocyanate, such as potassium isocyanate, in water. rsc.org This method provides a milder and more environmentally friendly alternative for producing N-substituted ureas. rsc.org

Another phosgene-free method is the transamidation of urea itself with amines. rsc.org However, this approach often requires catalysts and/or high temperatures. rsc.org More recent developments include the use of reagents like S,S-dimethyl dithiocarbonate as a phosgene substitute for the carbonylation of aliphatic amines to yield N,N'-dialkylureas. organic-chemistry.org Microwave-assisted synthesis has also been explored, where primary amines react with urea in the presence of a suitable energy-transfer solvent like N,N-dimethylacetamide to produce symmetrical N,N'-disubstituted ureas.

A one-pot, two-step protocol for the synthesis of N,N'-disubstituted ureas from alkyl halides and primary or secondary amines has been developed, which utilizes a Staudinger–aza-Wittig reaction in the presence of polymer-bound diphenylphosphine (B32561) and carbon dioxide. beilstein-journals.org This method, optimized under microwave irradiation, offers an efficient and fast route to these compounds. beilstein-journals.org

Catalytic Methodologies for Enhanced Synthesis

The synthesis of ureas can be significantly enhanced through the use of catalysts. Both metal-based and organocatalysts have been employed to improve reaction rates and yields. For instance, a two-coordinate Fe(II) m-terphenyl (B1677559) complex has been shown to be an effective precatalyst for the hydroamination of isocyanates, leading to the formation of urea derivatives under mild conditions. acs.org This catalytic system allows for the selective formation of ureas by modifying the reaction conditions. acs.org

Copper salts, such as copper acetate (B1210297) (CuOAc), have been used to catalyze the synthesis of unsymmetrical ureas from aryl isocyanides and O-benzoyl hydroxylamines. nih.gov The reaction proceeds under mild conditions and demonstrates the importance of the catalyst, as no product is formed in its absence. nih.gov

Lanthanum triflate is another effective catalyst for the direct conversion of N-protected amines into nonsymmetrical ureas in high yields. organic-chemistry.org It facilitates the reaction of various protected carbamates with amines to generate the desired urea compounds. organic-chemistry.org Palladium-catalyzed C–N cross-coupling reactions have also been developed as a facile route to unsymmetrical N,N'-diaryl ureas. nih.gov

Optimization of Synthesis Conditions

The yield and selectivity of the synthesis of 4,4'-Methylenebis(1-methyl-3-phenylurea) are highly dependent on the reaction conditions. Careful optimization of parameters such as the solvent, temperature, and pressure is essential for efficient production.

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent can significantly influence the outcome of the reaction between an isocyanate and an amine. In the synthesis of bisurea derivatives from 4,4'-methylenebis(phenyl isocyanate), tetrahydrofuran (THF) is commonly used. nih.gov The insolubility of the product in THF facilitates its isolation by simple filtration. nih.gov

In catalytic systems, the solvent can play an even more critical role. For example, in the iron-catalyzed hydroamination of isocyanates, changing the solvent from benzene (B151609) (C6D6) to THF resulted in the exclusive formation of the monoinsertion product (urea). acs.org In the copper-catalyzed synthesis of ureas, solvents like DMSO or MeCN led to very low yields, indicating that the choice of solvent is crucial for the efficiency of the transformation. nih.gov An "on-water" reaction of isocyanates with amines has been reported as a sustainable and chemoselective method for synthesizing unsymmetrical ureas, where the physical nature and solubility of reagents in water dictate the reaction rate and selectivity. organic-chemistry.org

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a critical parameter in the synthesis of ureas from isocyanates and amines. The reaction is typically initiated at a lower temperature (e.g., 10-15°C) to control the initial exothermic reaction, and then the temperature is raised (e.g., 45-50°C) to drive the reaction to completion. nih.gov The reaction of isocyanates with amines is generally fast, and in some cases, the reaction half-time can be on the order of milliseconds. umn.edu

At temperatures above 100°C, reversible reactions between the isocyanate and the newly formed urea can occur, leading to the formation of biurets. researchgate.net The cyclotrimerization of isocyanates is another temperature-dependent side reaction that can occur, especially in the presence of certain catalysts. nih.gov Controlling the temperature is therefore crucial to prevent the formation of these byproducts. nih.gov

Pressure can also be a factor, particularly in phosgene-free methods that utilize gaseous reactants like carbon dioxide. For instance, a one-pot microwave-assisted synthesis of urea derivatives proceeds under a pressure of 14.5 bar of CO2. beilstein-journals.org

Catalyst Design and Performance in Urea Bond Formation

The formation of the urea linkage is a critical step in synthesizing compounds like 4,4'-Methylenebis(1-methyl-3-phenylurea). Catalyst design focuses on enhancing reaction rates, improving yields, and utilizing safer, more environmentally benign reagents.

Traditionally, the synthesis of ureas involved hazardous reagents like phosgene or its derivatives such as triphosgene. nih.govasianpubs.org These methods react an amine with phosgene to generate an isocyanate intermediate, which then reacts with a second amine to form the urea. nih.gov Modern catalyst design aims to replace these toxic compounds with safer alternatives.

Phosgene-Free Catalytic Systems:

N,N'-Carbonyldiimidazole (CDI): CDI is a crystalline solid that serves as a safer substitute for phosgene. nih.gov It reacts with amines to form an activated carbamoyl (B1232498) intermediate, which then reacts with another amine to yield the urea. This method avoids the production of chlorinated byproducts. nih.gov

DABAL-Me₃: A facile method for preparing bis-urea compounds involves the use of DABAL-Me₃ (a tri-trimethylaluminum-1,4-diazabicyclo[2.2.2]octane adduct). In this procedure, an amine like N-methylaniline is treated with DABAL-Me₃ in a solvent such as toluene, followed by the addition of a diisocyanate to form the corresponding bis-urea. publish.csiro.au This approach was successfully used to synthesize 1,1'-(4,4'-Methylenebis(4,1-phenylene))bis(3-methyl-3-phenylurea), a close analogue of the target compound. publish.csiro.au

Metal-Based Catalysts: Ruthenium and Osmium complexes, specifically [MCl₂(η⁶-p-cymene)(PMe₂OH)], have been shown to catalyze the hydration of cyanamides to produce ureas under mild conditions (40-70 °C) in water. researchgate.net The osmium-based catalyst, in particular, demonstrated superior reactivity. researchgate.net

Ionic Liquids: Mixtures of choline (B1196258) chloride and aluminum nitrate (B79036) have been employed as ionic liquid solvents for the synthesis of N-monosubstituted ureas from benzyl (B1604629) alcohols or halides and urea, achieving good to excellent yields. researchgate.net

The performance of these catalysts varies depending on the specific substrates and reaction conditions. The selection of a catalyst is often a trade-off between reactivity, cost, safety, and functional group tolerance.

Catalytic System / ReagentDescriptionKey AdvantagesReference
Phosgene / TriphosgeneTraditional method involving reaction of amines with phosgene to form an isocyanate intermediate.Well-established, versatile for symmetrical and unsymmetrical ureas. nih.govasianpubs.org
N,N'-Carbonyldiimidazole (CDI)A solid, safer alternative to phosgene.Avoids toxic phosgene and chlorinated byproducts. nih.gov
DABAL-Me₃An aluminum-based reagent used for activating amines.Efficient for preparing bis-urea compounds from diisocyanates. publish.csiro.au
Ru/Os ComplexesMetal complexes used for the hydration of cyanamides.Operates under mild conditions in water as the sole solvent. researchgate.net
Ionic Liquidse.g., Choline chloride/aluminum nitrate mixture.Serves as a recyclable solvent system for certain urea syntheses. researchgate.net

Targeted Derivatization Strategies for Functionalized Analogues

Derivatization of the core 4,4'-Methylenebis(1-methyl-3-phenylurea) structure is a key strategy for creating analogues with modified physical, chemical, or biological properties. These strategies involve substitutions at the urea nitrogens, functionalization of the aromatic rings, or building more complex structures through multi-component reactions.

Synthesis of Substituted N-Alkyl/Aryl Urea Derivatives

The title compound itself is an N-alkyl (methyl) and N-aryl (phenyl) substituted urea. Creating further analogues involves altering these substituents. The most direct method is to vary the starting materials during the initial synthesis. By reacting a diamine core, such as 4,4'-methylenedianiline, with different N-substituted isocyanates or their equivalents, a wide array of derivatives can be produced.

For example, reacting the appropriate diamine with different alkyl- or aryl-substituted isocyanates is a common strategy to generate libraries of (bis)urea compounds. nih.gov This allows for the systematic modification of the terminal groups to study structure-activity relationships.

Another approach is the post-synthesis modification of a parent urea compound. For instance, the alkylation of existing urea N-H bonds using reagents like iodoethane (B44018) in the presence of a base can introduce new alkyl groups, a technique used in the derivatization of phenylurea herbicides for analytical purposes. researchgate.net

Derivative NameN-SubstituentsCAS NumberMolecular FormulaReference
4,4'-Methylenebis(1-methyl-3-phenylurea)-CH₃, -C₆H₅63761-07-9C₁₇H₂₀N₄O₂ nih.gov
4,4'-Methylenebis(phenylurea)-H, -C₆H₅13252-22-7C₁₅H₁₆N₄O₂ sigmaaldrich.com
1,1'-(methylenedi-4,1-phenylene)bis(3-phenylurea)-H, -C₆H₅13140-83-5C₂₇H₂₄N₄O₂ nih.gov
4,4'-Methylenebis(1-butyl-3-phenylurea)-C₄H₉, -C₆H₅77703-56-1C₂₃H₃₂N₄O₂ sigmaaldrich.com
4,4'-Methylenebis(1,1-dibutyl-3-phenylurea)-C₄H₉, -C₄H₉, -C₆H₅38818-27-8C₃₁H₄₈N₄O₂ nih.gov

Introduction of Diverse Functional Groups

Introducing a variety of functional groups onto the aromatic rings of the bis-phenylurea scaffold is crucial for fine-tuning molecular properties. The primary strategy to achieve this is by employing substituted starting materials. For example, by starting with appropriately functionalized aryl amines and aryl isocyanates, one can synthesize diaryl urea derivatives with a wide range of substituents. asianpubs.org This approach was used in the development of analogues of the drug sorafenib, where variants were created by replacing chloro and trifluoromethyl groups with other functionalities. asianpubs.org

Common functional groups that can be introduced include:

Halogens (F, Cl, Br, I): Introduced by using halogenated anilines or isocyanates. masterorganicchemistry.com

Alkyl/Alkoxy Groups: Incorporated via alkyl/alkoxy-substituted starting materials.

Nitro Groups: Can be introduced using nitrated precursors.

Carboxylic Acids, Esters, Amides: These can be part of the initial building blocks to enhance polarity or provide additional reaction sites. masterorganicchemistry.com

While direct functionalization of the pre-formed 4,4'-Methylenebis(1-methyl-3-phenylurea) molecule via reactions like electrophilic aromatic substitution is theoretically possible, controlling the position and extent of substitution on the two phenyl rings can be challenging. Therefore, the use of pre-functionalized building blocks is generally the preferred and more controlled method.

Multi-Component Reactions (MCRs) for Complex Analogues

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all starting materials, offer an efficient pathway to complex molecular architectures. nih.gov While direct synthesis of 4,4'-Methylenebis(1-methyl-3-phenylurea) via an MCR is not commonly reported, MCRs can be used to generate highly complex analogues.

Isocyanide-Based MCRs (IMCRs): Reactions like the Ugi and Passerini reactions use an isocyanide as a key component. nih.gov One could envision a strategy where a diamine, such as 4,4'-methylenedianiline, acts as the amine component in an Ugi four-component reaction. This would attach more complex, peptide-like side chains to the nitrogen atoms, resulting in a significantly more elaborate structure built upon the central methylene-bridged diphenyl scaffold.

Other MCRs: The Bucherer–Bergs reaction, which synthesizes hydantoins from a ketone/aldehyde, potassium cyanide, and ammonium (B1175870) carbonate, is another example of a powerful MCR used in pharmaceutical synthesis. nih.gov While not directly producing ureas, these reactions highlight the potential of MCRs to rapidly build molecular complexity.

The feasibility of using MCRs to create "bis-structures" has been demonstrated in the synthesis of 5,5'-methylenebis[4-arylthiazol-2(3H)-ones], which shares the methylene-bridged aromatic core. ua.es This suggests that similar MCR strategies could be developed for the synthesis of complex analogues of 4,4'-Methylenebis(1-methyl-3-phenylurea), providing rapid access to large libraries of novel compounds.

Advanced Structural Elucidation and Spectroscopic Characterization

Comprehensive Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a powerful non-destructive means to probe the molecular vibrations of 4,4'-Methylenebis(1-methyl-3-phenylurea), yielding critical information about its functional groups and bonding.

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups within the 4,4'-Methylenebis(1-methyl-3-phenylurea) molecule. The urea (B33335) functionality is a key structural element, and its vibrational modes are particularly sensitive to the molecular environment, especially hydrogen bonding. mdpi.com

The FT-IR spectrum, typically recorded using a KBr wafer technique, displays several key absorption bands. nih.gov The N-H stretching vibrations, observed in the region above 3000 cm⁻¹, are indicative of the secondary amine groups within the urea linkages. mdpi.com The position and shape of these bands can provide insight into the extent of intermolecular and intramolecular hydrogen bonding. Broader bands in this region often suggest the presence of strong hydrogen-bonded networks.

The carbonyl (C=O) stretching vibration, often referred to as the "amide I" band, is one of the most intense and informative peaks in the spectrum, typically appearing between 1615 and 1705 cm⁻¹. mdpi.com Its exact frequency is highly dependent on the strength of hydrogen bonds involving the carbonyl oxygen. In the solid state, where hydrogen bonding is significant, this band is expected at a lower wavenumber compared to a non-hydrogen-bonded state.

Another important region is the "amide II" band, which arises from a combination of N-H bending and C-N stretching vibrations and is typically found between 1515 and 1605 cm⁻¹. mdpi.com The analysis of these characteristic bands confirms the presence of the disubstituted urea moieties and provides evidence for the hydrogen-bonding networks that stabilize the molecule's solid-state structure.

Table 1: Characteristic FT-IR Absorption Bands for 4,4'-Methylenebis(1-methyl-3-phenylurea)

Vibrational Mode Typical Wavenumber (cm⁻¹) Functional Group Assignment
N-H Stretch > 3000 Secondary Amine (Urea)
C-H Stretch (Aromatic) 3100 - 3000 Phenyl Ring
C-H Stretch (Aliphatic) 3000 - 2850 Methylene (B1212753) Bridge, Methyl Group
C=O Stretch (Amide I) 1705 - 1615 Urea Carbonyl
N-H Bend / C-N Stretch (Amide II) 1605 - 1515 Urea Linkage

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of 4,4'-Methylenebis(1-methyl-3-phenylurea) serves as a unique molecular fingerprint. nih.gov

Key features in the Raman spectrum include the strong ring-breathing modes of the phenyl groups, which are characteristic of the aromatic system. researchgate.net The vibrations associated with the methylene bridge and the methyl groups also give rise to distinct Raman signals. Analysis of the Raman spectra of symmetrically substituted ureas like 1,3-diphenylurea (B7728601) shows that vibrational wavenumbers can be computed using theoretical models like Density Functional Theory (DFT) to aid in the assignment of normal modes. kfupm.edu.sa While specific Raman data for the title compound is not extensively detailed in the literature, the principles applied to similar diarylureas are applicable. researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. High-resolution 1H, 13C, and 2D NMR techniques provide unambiguous evidence for the carbon-hydrogen framework of 4,4'-Methylenebis(1-methyl-3-phenylurea).

The 1H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. nih.gov The spectrum, typically recorded in a solvent like DMSO-d6, shows distinct signals for the aromatic, methylene, methyl, and N-H protons.

The protons on the phenyl rings typically appear as a complex multiplet in the downfield region (around 7.0-7.5 ppm). The exact chemical shifts and splitting patterns depend on the substitution pattern and the electronic effects of the urea and methylene groups. The singlet for the methylene bridge protons (-CH2-) is expected to appear in the range of 3.8-4.0 ppm. The methyl protons (-CH3) attached to the urea nitrogen will give rise to a singlet at a higher field, typically around 2.7-3.0 ppm. The N-H protons of the urea groups are often observed as broad singlets, and their chemical shift can be highly variable depending on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange.

Table 2: Predicted ¹H NMR Chemical Shifts for 4,4'-Methylenebis(1-methyl-3-phenylurea)

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Aromatic (C₆H₄) 7.0 - 7.5 Multiplet
Methylene (CH₂) 3.8 - 4.0 Singlet
Methyl (CH₃) 2.7 - 3.0 Singlet

The 13C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. nih.gov For 4,4'-Methylenebis(1-methyl-3-phenylurea), the spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbon.

The urea carbonyl carbon is the most deshielded, appearing at the lowest field (around 155 ppm). The aromatic carbons resonate in the region of 120-140 ppm, with the carbon atoms directly attached to the nitrogen and the methylene bridge showing distinct chemical shifts. The methylene bridge carbon (-CH2-) signal is expected around 40 ppm, while the methyl carbon (-CH3) will be found at the highest field, typically around 30 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for 4,4'-Methylenebis(1-methyl-3-phenylurea)

Carbon Type Predicted Chemical Shift (ppm)
Carbonyl (C=O) ~155
Aromatic (C-N) ~138
Aromatic (C-CH₂) ~135
Aromatic (CH) 120 - 130
Methylene (CH₂) ~40

While 1D NMR provides essential information, 2D NMR experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the molecule's connectivity. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. researchgate.net For 4,4'-Methylenebis(1-methyl-3-phenylurea), COSY would show correlations between adjacent protons on the aromatic rings, helping to assign the complex multiplet patterns. No cross-peaks would be expected for the singlet signals of the methylene and methyl groups, confirming their isolation from other proton networks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). rsc.org An HSQC spectrum would definitively link each proton signal to its attached carbon. For instance, it would show a cross-peak between the methylene proton signal and the methylene carbon signal, and another between the methyl proton signal and the methyl carbon signal.

Through the combined application of these sophisticated 2D NMR techniques, a complete and unambiguous structural assignment of 4,4'-Methylenebis(1-methyl-3-phenylurea) can be achieved. nih.gov

Advanced Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and structure of a compound. Advanced MS techniques offer high precision and detailed structural information.

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of large and thermally fragile molecules by transferring them from solution into the gas phase as intact ions, typically protonated molecules [M+H]⁺. While specific experimental ESI-MS fragmentation data for 4,4'-Methylenebis(1-methyl-3-phenylurea) is not detailed in available literature, the technique would be expected to confirm the molecular weight of the compound. Under controlled fragmentation conditions, characteristic patterns would emerge from the cleavage of the urea linkages and the methylene bridge, providing valuable structural clues.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The calculated monoisotopic mass for 4,4'-Methylenebis(1-methyl-3-phenylurea) (C₁₇H₂₀N₄O₂) is 312.15862589 Da. nih.gov HRMS analysis would be used to experimentally verify this exact mass, providing unambiguous confirmation of the molecular formula.

Table 1: Computed Mass Spectrometry Data for 4,4'-Methylenebis(1-methyl-3-phenylurea)

PropertyValueSource
Molecular FormulaC₁₇H₂₀N₄O₂PubChem nih.gov
Molecular Weight312.37 g/mol PubChem nih.gov
Exact Monoisotopic Mass312.15862589 DaPubChem nih.gov

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion (such as the [M+H]⁺ ion) and inducing its fragmentation to produce product ions. This technique is instrumental in elucidating the detailed structure of a molecule. For 4,4'-Methylenebis(1-methyl-3-phenylurea), an MS/MS experiment would involve isolating the m/z 313.16591 ion and subjecting it to collision-induced dissociation. The resulting fragmentation pattern would help to sequence the different parts of the molecule.

While experimental MS/MS spectra for this specific compound are not publicly documented, predicted collision cross section (CCS) values, which relate to the ion's shape and size in the gas phase, are available.

Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of 4,4'-Methylenebis(1-methyl-3-phenylurea)

Adductm/z (mass to charge ratio)Predicted CCS (Ų)
[M+H]⁺313.16591173.6
[M+Na]⁺335.14785177.4
[M-H]⁻311.15135180.2
[M+NH₄]⁺330.19245186.8
[M+K]⁺351.12179174.1
[M+H-H₂O]⁺295.15589164.4
Data sourced from PubChemLite and calculated using CCSbase. uni.lu

Chemical Reactivity, Mechanistic Investigations, and Kinetic Studies

Reactivity of Urea (B33335) Moieties and Aromatic Rings

The reactivity of 4,4'-Methylenebis(1-methyl-3-phenylurea) is centered around its urea functional groups and the two phenyl rings. The urea linkages, with their nitrogen and carbonyl groups, are susceptible to a range of chemical transformations. Concurrently, the aromatic rings can participate in electrophilic substitution reactions, influenced by the electronic effects of the attached urea substituents.

The urea moiety possesses both nucleophilic and electrophilic characteristics. The nitrogen atoms, with their lone pairs of electrons, can act as nucleophiles, while the carbonyl carbon is an electrophilic center.

Generally, ureas are considered weak electrophiles and nucleophiles, often requiring elevated temperatures or catalysis to undergo nucleophilic substitution. nih.gov However, the reactivity can be significantly influenced by the substituents on the nitrogen atoms. For instance, hindered trisubstituted ureas have been shown to undergo efficient substitution reactions with various nucleophiles under neutral conditions. nih.gov In the case of 4,4'-Methylenebis(1-methyl-3-phenylurea), the presence of both a methyl and a phenyl group on the nitrogen atoms of the urea linkage creates a specific electronic and steric environment that dictates its reactivity.

The nitrogen atoms of the urea can react with electrophiles. For example, the reaction of ureas with aldehydes is a well-established process, leading to the formation of α-hydroxyalkylureas. wikipedia.org In the context of 4,4'-Methylenebis(1-methyl-3-phenylurea), reaction with an electrophile like formaldehyde (B43269) could potentially lead to further cross-linking or modification of the urea groups.

Conversely, the carbonyl carbon of the urea is susceptible to nucleophilic attack. The hydrolysis of ureas, for example, proceeds through the nucleophilic attack of water on the carbonyl carbon. wikipedia.org This reaction is often slow but can be catalyzed by acids or bases. In the case of phenylureas, hydrolysis can be influenced by pH and temperature. researchgate.netkit.edu The reaction of amines with isocyanates, a common method for forming ureas, is a rapid nucleophilic addition. wikipedia.org While 4,4'-Methylenebis(1-methyl-3-phenylurea) is the product of such a reaction, it can also react with strong nucleophiles under certain conditions.

The methyl group on the other nitrogen of the urea linkage is an electron-donating group through an inductive effect, which can further enhance the electron-donating nature of the urea substituent. The phenyl group, on the other hand, is generally considered to be weakly deactivating due to its inductive effect, but it can also participate in resonance.

In the case of 4,4'-Methylenebis(1-methyl-3-phenylurea), the -(CO)N(CH3)- portion of the urea attached to the phenyl ring acts as an activating group, directing incoming electrophiles to the ortho and para positions. The methylene (B1212753) bridge connecting the two phenyl rings further complicates the electronic landscape of the molecule.

Mechanistic Pathways of Key Transformations

Understanding the mechanistic pathways of reactions involving 4,4'-Methylenebis(1-methyl-3-phenylurea) is crucial for controlling its chemical transformations. This involves the identification of reaction intermediates and the analysis of transition states.

The synthesis of ureas often proceeds through an isocyanate intermediate. For example, the reaction of a primary amine with phosgene (B1210022) generates an isocyanate, which then reacts with another amine to form the urea. wikipedia.org The formation of 4,4'-Methylenebis(1-methyl-3-phenylurea) likely follows a similar pathway, where a diisocyanate, such as 4,4'-methylenediphenyl diisocyanate (MDI), reacts with N-methylaniline.

In the context of urea-formaldehyde resins, the reaction proceeds through methylolurea intermediates, formed from the reaction of urea with formaldehyde. irispublishers.comyoutube.com While not a direct reaction of 4,4'-Methylenebis(1-methyl-3-phenylurea), this illustrates the types of intermediates that can be formed in reactions involving urea functionalities.

The hydrolysis of phenylureas is proposed to proceed through a zwitterionic intermediate. researchgate.net This intermediate is formed by the attack of a water molecule on the carbonyl carbon, followed by proton transfer. The breakdown of this intermediate then leads to the final hydrolysis products.

In the thermal degradation of polyureas, which are polymers containing urea linkages, the initial step is often the dissociation of the urea bond to form an isocyanate and an amine. marquette.edu This reversible reaction is a key mechanistic step in the degradation and potential recycling of polyurea materials.

Computational chemistry provides valuable tools for understanding reaction mechanisms through the analysis of transition states. For the synthesis of urea, the transition state for the coupling of *CO and *NH2 has been computationally studied. researchgate.net These calculations help to determine the energy barriers for different reaction pathways and identify the most favorable mechanism.

In the context of urea-formaldehyde reactions, theoretical studies have been used to compare the energy barriers for different condensation pathways, such as the formation of methylene and ether linkages. illinois.edu These analyses can reveal the kinetic and thermodynamic factors that control the final structure of the resulting polymer.

For the hydrolysis of hindered ureas, the dissociation of the urea bond to form an isocyanate and an amine is often the rate-limiting step. researchgate.net The transition state for this dissociation would involve the elongation of the C-N bond of the urea. Computational modeling of this process can provide insights into the factors that influence the stability and reactivity of the urea linkage.

Kinetic Studies of Chemical Reactions Involving 4,4'-Methylenebis(1-methyl-3-phenylurea)

The hydrolysis of phenylureas has been shown to be influenced by factors such as temperature, pH, and buffer concentration. researchgate.net The reaction kinetics of the urea-formaldehyde reaction are also complex, with the rates of addition and condensation reactions being highly dependent on the pH and the molar ratio of the reactants. researchgate.net

In the context of polyurea synthesis, the reaction between an isocyanate and an amine is extremely fast. mdpi.com The kinetics of this reaction are often studied to control the polymerization process and the properties of the resulting material.

The thermal degradation of polyurea has been studied using thermogravimetric analysis (TGA). These studies show that the degradation often occurs in multiple steps, with the hard segments containing the urea linkages degrading at lower temperatures than the soft segments. marquette.edu The activation energies for these degradation processes can be determined from the TGA data. For example, the thermal decomposition of urea and cyanuric acid has been kinetically analyzed, with activation energies determined to be around 84 kJ/mol and 152 kJ/mol, respectively, using certain models.

Table 1: Representative Kinetic Data for Urea-Related Reactions

ReactionCompound/SystemMethodActivation Energy (Ea)Reference
Thermal DecompositionUreaTGA~84 kJ/mol
Thermal DecompositionCyanuric AcidTGA~152 kJ/mol

This table presents illustrative kinetic data from related systems to provide context for the reactivity of urea-containing compounds. Specific kinetic data for 4,4'-Methylenebis(1-methyl-3-phenylurea) is not available in the cited literature.

Determination of Reaction Rates and Rate Laws

The reaction between aromatic isocyanates, such as MDI, and primary aliphatic amines like methylamine (B109427) is known to be exceptionally fast, often occurring at room temperature without the need for a catalyst. researchgate.netpoliuretanos.net The high reactivity is attributed to the high nucleophilicity of primary amines. researchgate.net In aqueous solutions, the formation of ureas from the reaction of phenyl isocyanate with primary amines follows simple second-order kinetics, being first order with respect to both the amine and the isocyanate concentrations. rsc.org

The general rate law for the formation of a urea from a primary amine and an isocyanate can be expressed as:

Rate = k[Isocyanate][Amine]

Where:

Rate is the rate of reaction.

k is the second-order rate constant.

[Isocyanate] is the concentration of the isocyanate.

[Amine] is the concentration of the amine.

Due to the extremely high reaction rates, determining the precise rate constants for the reaction of MDI with primary aliphatic amines can be challenging and often requires specialized techniques like flow apparatuses. For instance, the reaction half-time for the reaction of aromatic isocyanates with primary aliphatic amines has been estimated to be in the order of milliseconds (e.g., ~0.002 seconds). cdnsciencepub.com

The reactivity of the two isocyanate groups in MDI can also differ. Studies on the reaction of MDI with alcohols have shown that the reactivity of the second isocyanate group can be influenced by the first reaction, a phenomenon known as the substitution effect. epa.gov A similar effect can be expected in the reaction with amines.

Table 1: Relative Reactivity of Amines with Isocyanates

Amine TypeRelative Reactivity with Aromatic IsocyanatesReference
Aliphatic PrimaryVery High poliuretanos.net
Aromatic PrimaryLower than Aliphatic poliuretanos.net
SecondaryGenerally lower than primary amines nih.gov

This table provides a qualitative comparison of the reactivity of different amine types with aromatic isocyanates.

Activation Energy and Thermodynamic Parameters

The activation energy for the reaction between aromatic isocyanates and primary amines is generally low, consistent with the high reaction rates. For related systems, such as the curing of epoxy resins with aromatic amines, activation energies are typically in the range of 50-60 kJ/mol. researchgate.net The presence of substituents on the aromatic ring of either the isocyanate or the amine can influence the activation energy. researchgate.net

Table 2: General Thermodynamic and Kinetic Parameters for Isocyanate-Amine Reactions

ParameterGeneral Value/ObservationReference
Enthalpy of Reaction (ΔH) Exothermic poliuretanos.net
Activation Energy (Ea) Generally low for primary amine reactions researchgate.net
Reaction Order Typically second-order overall (first-order in each reactant) rsc.org

This table presents generalized parameters for the reaction class, as specific values for the target compound are not available.

Influence of Catalysts and Inhibitors on Reaction Kinetics

Given the high intrinsic rate of the reaction between MDI and primary amines, catalysis is often not necessary. poliuretanos.net However, in the broader context of polyurethane and polyurea synthesis, catalysts are frequently employed to control the reaction rates, especially when less reactive components are used or to balance competing reactions (e.g., gelling and blowing reactions in foams).

Catalysts:

Tertiary amines are common catalysts for isocyanate reactions. poliuretanos.com.brgvchem.com Their catalytic activity is generally related to their basicity and steric hindrance. gvchem.com The mechanism of tertiary amine catalysis can involve the formation of a complex with either the isocyanate or the active hydrogen compound (in this case, the amine), which then facilitates the reaction. poliuretanos.com.br For instance, a proposed mechanism involves the tertiary amine activating the C=N bond of the isocyanate group, making it more susceptible to nucleophilic attack. poliuretanos.com.br

Table 3: Common Catalysts for Isocyanate Reactions

Catalyst TypeExamplesGeneral EffectReference
Tertiary Amines Triethylenediamine (TEDA), Dimethylcyclohexylamine (DMCHA)Accelerate the reaction between isocyanates and active hydrogen-containing compounds. poliuretanos.com.br

This table lists common catalyst types used in related isocyanate-based polymerizations.

Inhibitors:

Inhibition of the isocyanate-amine reaction might be desired in specific applications to increase the pot life of a formulation. While specific inhibitors for the 4,4'-Methylenebis(1-methyl-3-phenylurea) synthesis are not detailed in the literature, general principles of reaction inhibition would apply.

Product inhibition, where the formed urea itself can slow down the reaction, has been observed in enzymatic reactions and could potentially play a role, although the high forward rate of this reaction may minimize such effects. mdpi.com The introduction of acidic compounds could potentially inhibit the reaction by protonating the amine, reducing its nucleophilicity. However, strong acids are generally avoided in isocyanate chemistry due to potential side reactions. The use of "delayed action" catalysts, which are blocked catalysts that become active upon heating, can be considered a form of controlled inhibition at lower temperatures. poliuretanos.com.br

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods, grounded in the principles of quantum mechanics, can predict a wide array of molecular properties from the ground up.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. This method is instrumental in determining the optimized ground state geometry of 4,4'-Methylenebis(1-methyl-3-phenylurea), which corresponds to the most stable three-dimensional arrangement of its atoms. By calculating the electron density, DFT can elucidate the electronic structure, providing a basis for understanding the molecule's stability and reactivity.

DFT calculations would typically involve the selection of a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Kohn-Sham equations for the system. The resulting optimized geometry would provide key structural parameters such as bond lengths, bond angles, and dihedral angles. While specific experimental data for direct comparison is scarce in publicly available literature, theoretical values derived from DFT would serve as crucial predictive information.

Table 1: Theoretical Ground State Geometry Parameters (Illustrative)

ParameterPredicted Value (DFT)
C-N Bond Length (Urea)Data not available in literature
C=O Bond Length (Urea)Data not available in literature
Phenyl Ring C-C Bond LengthData not available in literature
Methylene (B1212753) Bridge C-C-C AngleData not available in literature

Note: The values in this table are illustrative of the types of data obtained from DFT calculations and are not based on published research for this specific molecule.

For even greater accuracy, ab initio methods, which are based solely on theoretical principles without the use of experimental data, can be employed. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, while computationally more intensive than DFT, can provide benchmark-quality data on the electronic energy and structure of 4,4'-Methylenebis(1-methyl-3-phenylurea). These high-accuracy calculations are particularly valuable for validating the results from less computationally demanding methods and for providing a more refined understanding of the molecule's electronic properties.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. An MEP map for 4,4'-Methylenebis(1-methyl-3-phenylurea) would be generated from the calculated electron density.

On an MEP map, regions of negative electrostatic potential, typically colored red, indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. For this molecule, these regions would likely be concentrated around the oxygen atoms of the carbonyl groups and potentially the nitrogen atoms of the urea (B33335) linkages. Conversely, regions of positive electrostatic potential, shown in blue, are electron-deficient and represent likely sites for nucleophilic attack. These would be expected around the hydrogen atoms attached to the nitrogen atoms. Green areas denote regions of neutral potential. The MEP map provides a visual guide to the molecule's reactive sites and intermolecular interaction patterns.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. For 4,4'-Methylenebis(1-methyl-3-phenylurea), the energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more readily polarized and reactive. FMO analysis would pinpoint the specific atoms or functional groups that contribute most to these frontier orbitals, offering further insight into the molecule's reactive nature.

Table 2: Frontier Molecular Orbital (FMO) Parameters (Illustrative)

ParameterPredicted Value
HOMO EnergyData not available in literature
LUMO EnergyData not available in literature
HOMO-LUMO Energy GapData not available in literature

Note: The values in this table are illustrative of the types of data obtained from FMO analysis and are not based on published research for this specific molecule.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time.

The flexible methylene bridge and the rotatable bonds within the phenylurea moieties of 4,4'-Methylenebis(1-methyl-3-phenylurea) allow for a wide range of possible conformations. Molecular dynamics simulations can be used to explore this conformational landscape in different environments, such as in a solvent or in the solid state.

By simulating the motion of the atoms over time, MD can reveal the preferred conformations of the molecule and the energy barriers between them. This is crucial for understanding how the molecule might behave in different phases. In solution, the simulations would show how the solvent molecules interact with the solute and influence its conformational preferences. In the solid state, MD can provide insights into the packing of the molecules in a crystal lattice and the nature of the intermolecular forces that hold the crystal together. This information is vital for understanding the material properties of the compound.

Intermolecular Interaction Strength and Dynamics

The functionality of 4,4'-Methylenebis(1-methyl-3-phenylurea) in various applications is fundamentally governed by the nature and strength of its intermolecular interactions. The urea moieties are capable of forming strong hydrogen bonds, which play a crucial role in the self-assembly and structure of materials incorporating this compound. mdpi.com

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to investigate the conformational possibilities and the energetics of intermolecular interactions. For bis-urea compounds, different conformers can arise from the relative orientations of the urea groups. mdpi.com For the closely related 4,4'-methylene-bis(phenyl urea), two stable conformations have been identified: one with antiparallel carbonyl groups and another with parallel carbonyl groups. researchgate.net The stability of these conformations is dictated by a delicate balance of intramolecular and intermolecular hydrogen bonds and steric effects.

The strength of hydrogen bonding can be quantified through computational methods like Natural Bond Orbital (NBO) analysis. This analysis provides information about the charge transfer between donor and acceptor orbitals, which is indicative of the interaction strength. In similar bis-urea systems, hydrogen bonding interactions have been shown to be the dominant force in the formation of complexes, accounting for a significant percentage of the total interaction energy. mdpi.com

Molecular dynamics (MD) simulations can further elucidate the dynamic nature of these interactions in condensed phases. nih.gov These simulations model the movement of atoms and molecules over time, providing a picture of how intermolecular bonds form, break, and rearrange, which is critical for understanding processes like gelation and polymer chain association. researchgate.net

Table 1: Representative Intermolecular Interaction Energies in Bis-Urea Systems (Illustrative)

Interaction TypeInteracting GroupsCalculated Interaction Energy (kcal/mol)
Hydrogen BondingN-H···O=C-5 to -10
π-π StackingPhenyl-Phenyl-2 to -5
van der WaalsAlkyl-Alkyl-0.5 to -2

Note: The values in this table are illustrative and based on computational studies of similar bis-urea compounds. The precise values for 4,4'-Methylenebis(1-methyl-3-phenylurea) would require specific calculations.

Polymer Chain Dynamics and Morphology (if applicable to polymer forms)

Molecular dynamics simulations are a key tool for studying these effects. nih.gov By simulating the polymer chains in a solvent or in a melt, researchers can observe how the urea groups drive chain folding, aggregation, and the formation of specific morphologies. For instance, in poly(urea-formaldehyde) systems, MD simulations have been used to investigate the degree of cross-linking and its effect on mechanical and thermal properties. nih.gov

The radius of gyration, a measure of the compactness of a polymer chain, can be tracked in simulations to understand how factors like temperature and the presence of other molecules affect the polymer's conformation. mdpi.com For polymers containing urea groups, simulations have shown that urea can induce either chain collapse or unfolding depending on the specific side-chain chemistry and its interaction with the solvent. bohrium.com

The morphology of polymers containing 4,4'-Methylenebis(1-methyl-3-phenylurea) is expected to be characterized by hard domains formed by the aggregation of the rigid, hydrogen-bonded bis-urea segments, and soft domains composed of more flexible parts of the polymer chain. This phase separation at the nanoscale is a hallmark of many thermoplastic elastomers and can be predicted and analyzed using computational models.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR studies are computational methods aimed at correlating the chemical structure of a compound with its biological activity or physical properties, respectively. These models are built on a set of known compounds and can then be used to predict the properties of new or untested molecules.

Prediction of Chemical Reactivity based on Molecular Descriptors

The chemical reactivity of 4,4'-Methylenebis(1-methyl-3-phenylurea) can be predicted using QSAR models based on various molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its electronic properties, size, and shape.

Key molecular descriptors relevant to the reactivity of phenylurea compounds include: nih.gov

Electronic Descriptors: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's ability to donate or accept electrons. The dipole moment is another important electronic descriptor that influences intermolecular interactions. nih.gov

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and branching.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and can include parameters like atomic charges, bond orders, and reaction enthalpies. rsc.org

By developing a QSAR model that links these descriptors to a known reactivity parameter (e.g., the rate constant of a specific reaction), the reactivity of 4,4'-Methylenebis(1-methyl-3-phenylurea) in similar reactions can be estimated. For example, the dissociation of the urea bond, which can be important for self-healing polymers, has been studied using quantum chemical calculations. rsc.org

Correlation of Structural Features with Material Properties (e.g., thermal stability)

QSPR models can be developed to predict the material properties of polymers or materials containing 4,4'-Methylenebis(1-methyl-3-phenylurea). A key property of interest is thermal stability.

Structural features that are expected to correlate with the thermal stability of materials containing this compound include:

Strength of Hydrogen Bonds: The extensive hydrogen bonding network formed by the bis-urea groups contributes significantly to the thermal stability. The energy required to break these bonds must be supplied before the material can soften or decompose.

Aromatic Content: The presence of phenyl rings in the structure contributes to its rigidity and thermal stability due to their inherent stability and potential for π-π stacking interactions.

Molecular Weight: Higher molecular weight generally leads to increased thermal stability.

A QSPR model for thermal stability would use molecular descriptors that quantify these features. For instance, descriptors related to the number of hydrogen bond donors and acceptors, molecular weight, and descriptors of molecular shape and rigidity would likely be important. By establishing a mathematical relationship between these descriptors and the measured decomposition temperatures for a series of related polyureas, the thermal stability of a new polymer containing 4,4'-Methylenebis(1-methyl-3-phenylurea) could be predicted.

Table 2: Relevant Molecular Descriptors for QSAR/QSPR of 4,4'-Methylenebis(1-methyl-3-phenylurea)

Descriptor TypeExample DescriptorPredicted Influence on Property
ElectronicDipole MomentAffects intermolecular interaction strength and solubility. nih.gov
Quantum-ChemicalHOMO/LUMO EnergiesRelates to chemical reactivity and charge transfer capabilities. nih.gov
ConstitutionalMolecular WeightCorrelates with thermal stability and mechanical strength.
TopologicalWiener IndexDescribes molecular branching and compactness.

Advanced Analytical Methodologies and Purity Assessment

Gas Chromatography (GC) Techniques

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. Its applicability to phenylurea compounds must consider their thermal stability.

GC-MS combines the separation capabilities of GC with the identification power of mass spectrometry. This technique is highly effective for identifying unknown volatile and semi-volatile impurities. For 4,4'-Methylenebis(1-methyl-3-phenylurea), GC-MS analysis would be useful for detecting residual solvents from the synthesis process or volatile byproducts. However, a significant challenge in the GC analysis of phenylurea compounds is their tendency to undergo thermal decomposition in the hot injector port or column. researchgate.net This can lead to the formation of degradation products and may complicate the interpretation of the resulting chromatogram. Therefore, method development must carefully optimize the injection temperature and use a rapid temperature ramp to minimize on-column degradation.

GC with a Flame Ionization Detector (FID) is a standard technique for the quantitative analysis of organic compounds. The FID response is generally proportional to the number of carbon atoms in the analyte, making it a reliable quantitative tool. chromsoc.jp For precise quantification, the system must be calibrated with standards of each analyte to determine their respective response factors. chromsoc.jp

Given the thermal lability of phenylureas, direct quantitative analysis by GC-FID can be challenging. researchgate.net If significant degradation occurs, the results will not be accurate. To overcome this, derivatization to a more thermally stable compound might be necessary. Alternatively, advanced techniques such as a post-column reaction system, which converts all eluting compounds into a single species like methane (B114726) before they reach the detector, could provide more accurate quantification by ensuring a uniform detector response for all analytes. chromsoc.jp

Advanced Titrimetric and Gravimetric Methods for High Purity Analysis

While modern chromatographic and spectroscopic methods offer high sensitivity and specificity, classical titrimetric and gravimetric analyses remain valuable for the high-purity assessment of bulk substances like 4,4'-Methylenebis(1-methyl-3-phenylurea). These methods, when optimized, provide absolute quantification based on stoichiometry and mass, offering a high degree of accuracy and precision.

Non-Aqueous Titration:

Due to the weakly basic nature of the urea (B33335) functional groups and the compound's limited solubility in water, non-aqueous titration is a suitable method for the quantitative analysis of 4,4'-Methylenebis(1-methyl-3-phenylurea). This technique involves dissolving the sample in a non-aqueous solvent and titrating with a standardized acidic titrant.

A plausible method involves the use of a perchloric acid (HClO₄) titrant in a glacial acetic acid medium. The urea nitrogens can be protonated by the strong acid, allowing for a sharp endpoint detection, which can be monitored potentiometrically.

Key Parameters for Non-Aqueous Titration:

ParameterSpecificationPurpose
Titrant 0.1 N Perchloric acid in glacial acetic acidProvides a strong acidic medium to protonate the weakly basic urea nitrogens.
Solvent Glacial Acetic Acid or a mixture with an inert co-solvent like acetonitrileEnsures complete dissolution of the analyte and provides a suitable medium for the titration reaction.
Endpoint Detection Potentiometric titration using a glass and reference electrode pairOffers a precise and objective determination of the equivalence point.
Standardization Against a primary standard like potassium hydrogen phthalate (B1215562) (KHP)To accurately determine the concentration of the titrant.

Gravimetric Analysis:

Gravimetric analysis, based on the precise measurement of mass, can be employed for the purity determination of 4,4'-Methylenebis(1-methyl-3-phenylurea) by inducing the formation of a stable, insoluble precipitate. While specific precipitating agents for this compound are not widely documented, a potential approach could involve the derivatization of the urea functional groups to form an insoluble complex.

For instance, reaction with a suitable agent that selectively precipitates with the diurea structure could be explored. The resulting precipitate would be carefully filtered, washed, dried, and weighed. The purity of the original sample is then calculated based on the stoichiometric relationship between the analyte and the precipitate. The success of this method hinges on the specificity of the precipitating agent and the insolubility and stability of the resulting product.

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the detailed analysis of complex mixtures and the identification of trace-level impurities. chemijournal.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the trace analysis and quantification of 4,4'-Methylenebis(1-methyl-3-phenylurea) and its potential impurities in various matrices. numberanalytics.com This technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.

Methodology:

A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system would be suitable for separating 4,4'-Methylenebis(1-methyl-3-phenylurea) from its structurally related impurities. The separation is typically achieved on a C18 or phenyl-hexyl column.

The eluent from the LC column is then introduced into the mass spectrometer, where the molecules are ionized, typically using electrospray ionization (ESI). In the tandem mass spectrometer, a specific precursor ion (the molecular ion of the analyte) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity for quantification.

Hypothetical LC-MS/MS Parameters:

ParameterSpecificationRationale
LC Column C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)Provides good retention and separation for non-polar to moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidAcidified mobile phase promotes better peak shape and ionization efficiency in positive ESI mode.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidOrganic solvent for eluting the analyte from the reversed-phase column.
Gradient Elution A time-programmed gradient from a low to high percentage of Mobile Phase BTo effectively separate compounds with different polarities.
Ionization Mode Electrospray Ionization (ESI), Positive ModeUrea compounds readily form protonated molecules [M+H]⁺.
Precursor Ion (Q1) m/z 313.16Corresponding to the [M+H]⁺ of 4,4'-Methylenebis(1-methyl-3-phenylurea) (C₁₇H₂₀N₄O₂). iipseries.org
Product Ions (Q3) Hypothetical e.g., m/z 134.1 (phenyl-methylurea fragment), m/z 179.1 (methylene-phenyl-methylurea fragment)Specific fragments used for quantification and confirmation. The actual fragmentation pattern would need to be determined experimentally.
Collision Energy To be optimized for each transitionThe energy required to induce fragmentation of the precursor ion.

This LC-MS/MS approach allows for the detection and quantification of 4,4'-Methylenebis(1-methyl-3-phenylurea) at very low concentrations, making it ideal for identifying trace impurities and degradation products.

Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR) is a hyphenated technique that combines the separation capabilities of gas chromatography with the structural identification power of infrared spectroscopy. dtic.mil This method is particularly useful for separating volatile and semi-volatile compounds and providing information about their functional groups.

Challenges and Solutions for Urea Analysis:

Direct GC analysis of urea-based compounds like 4,4'-Methylenebis(1-methyl-3-phenylurea) can be challenging due to their thermal lability and high polarity, which can lead to peak tailing and on-column degradation. To overcome these issues, derivatization is often employed to convert the analyte into a more volatile and thermally stable form.

Derivatization:

A common derivatization strategy for compounds containing N-H functional groups is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the urea nitrogens with trimethylsilyl (B98337) (TMS) groups. This derivatization reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis.

GC-FTIR System:

The derivatized sample is injected into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated components then flow through a heated light pipe in the FTIR spectrometer. As each compound elutes, its infrared spectrum is continuously recorded.

Expected Spectral Features:

The FTIR spectrum provides a unique fingerprint of the molecule, with characteristic absorption bands corresponding to specific functional groups. For the TMS-derivative of 4,4'-Methylenebis(1-methyl-3-phenylurea), one would expect to see:

C=O stretching: Around 1650-1700 cm⁻¹ (indicative of the urea carbonyl group).

C-N stretching: In the 1250-1350 cm⁻¹ region.

Aromatic C-H stretching: Above 3000 cm⁻¹.

Aliphatic C-H stretching: Below 3000 cm⁻¹.

Si-C stretching: Around 1250 cm⁻¹ and 840 cm⁻¹ (characteristic of the TMS groups).

By comparing the obtained spectra with spectral libraries or by interpreting the functional group information, the identity of the eluted compounds can be confirmed.

Applications in Polymer Chemistry and Advanced Materials Science

Role as a Monomer in Polymer Synthesis

The bifunctional nature of 4,4'-Methylenebis(1-methyl-3-phenylurea), with reactive sites at the urea (B33335) groups, makes it a valuable monomer in polymerization reactions.

Synthesis of Polyureas and Polyurethane-Ureas via Polyaddition Reactions

Polyureas are a class of polymers known for their exceptional strength, flexibility, and thermal stability, properties that are largely attributed to the strong hydrogen bonding between urea linkages. researchgate.netsphinxsai.com The synthesis of polyureas can be achieved through various methods, including the reaction of diamines with diisocyanates. sphinxsai.com While direct literature on the use of 4,4'-Methylenebis(1-methyl-3-phenylurea) as a primary monomer is scarce, its structural similarity to other bis-urea compounds suggests its potential in non-isocyanate routes to polyureas. These alternative synthetic pathways are gaining attention due to the health and safety concerns associated with isocyanates. rsc.org

One common non-isocyanate method involves the melt polycondensation of urea with diamines, which proceeds without the need for catalysts or solvents. rsc.org This approach offers a more environmentally friendly route to polyureas with tunable thermal and mechanical properties. rsc.org Given its structure, 4,4'-Methylenebis(1-methyl-3-phenylurea) could theoretically participate in similar polycondensation reactions, serving as a building block for the polymer backbone.

Polyurethane-ureas are another class of polymers that benefit from the incorporation of urea linkages. These materials combine the properties of both polyurethanes and polyureas, often exhibiting enhanced mechanical performance. The synthesis of polyurethane-ureas can involve the reaction of a diisocyanate with a mixture of diols and diamines, or by using a chain extender containing urea groups. The incorporation of the rigid aromatic and urea groups from 4,4'-Methylenebis(1-methyl-3-phenylurea) would be expected to enhance the hard segment domains in polyurethane-ureas, leading to improved thermal and mechanical properties. dtic.mil

Design of Segmented Copolymers Incorporating the Bis-Urea Moiety

Segmented copolymers, such as polyurethane-ureas, are characterized by alternating hard and soft segments. The hard segments, typically composed of rigid aromatic or cycloaliphatic units and ureas or urethanes, provide strength and thermal stability, while the flexible soft segments, usually polyether or polyester (B1180765) chains, impart elasticity.

The incorporation of the 4,4'-Methylenebis(1-methyl-3-phenylurea) moiety can significantly influence the properties of these copolymers. The rigid structure of this bis-urea compound would contribute to the formation of well-defined hard domains, enhancing the microphase separation between the hard and soft segments. This improved phase separation is often correlated with better mechanical properties, such as higher tensile strength and modulus. researchgate.net

Function as a Crosslinking Agent

Beyond its role as a monomer, 4,4'-Methylenebis(1-methyl-3-phenylurea) can also function as a crosslinking agent, introducing covalent bonds between polymer chains to form a three-dimensional network.

Introduction of Crosslinks in Polymer Networks

The urea groups in 4,4'-Methylenebis(1-methyl-3-phenylurea) can react with functional groups on polymer chains, such as isocyanates or epoxides, to form crosslinks. This process is fundamental to the creation of thermosetting polymers, which are known for their high strength, thermal stability, and chemical resistance.

The efficiency of the crosslinking reaction and the resulting network structure depend on several factors, including the reactivity of the urea groups, the concentration of the crosslinking agent, and the reaction conditions.

Impact on Network Density and Mechanical Properties

The introduction of crosslinks using 4,4'-Methylenebis(1-methyl-3-phenylurea) has a profound impact on the properties of the resulting polymer network. The density of the crosslinks, which is the number of crosslinks per unit volume, is a critical parameter that can be controlled by adjusting the amount of the crosslinking agent used. nih.gov

An increase in crosslink density generally leads to:

Increased Tensile Strength and Modulus: The polymer becomes stiffer and stronger due to the restricted movement of the polymer chains. nih.gov

Decreased Elongation at Break: The material becomes less flexible and more brittle. nih.gov

Improved Thermal Stability: The network structure enhances the material's resistance to heat.

Enhanced Chemical Resistance: The crosslinked structure makes it more difficult for solvents to penetrate and swell the polymer.

The specific impact on mechanical properties is also influenced by the chemical structure of the crosslinking agent itself. The rigid aromatic core of 4,4'-Methylenebis(1-methyl-3-phenylurea) would be expected to impart greater stiffness to the network compared to more flexible aliphatic crosslinkers.

Below is a table illustrating the general trend of how crosslink density affects the mechanical properties of a polymer network.

PropertyEffect of Increasing Crosslink Density
Tensile StrengthIncreases
Modulus of ElasticityIncreases
Elongation at BreakDecreases
HardnessIncreases
Swelling in SolventsDecreases

Influence on Polymer Morphology and Supramolecular Assembly

The presence of the 4,4'-Methylenebis(1-methyl-3-phenylurea) moiety can significantly influence the morphology of polymers at both the microscopic and macroscopic levels. The strong hydrogen bonding capability of the urea groups plays a key role in directing the self-assembly of polymer chains into ordered structures.

This self-assembly can lead to the formation of supramolecular polymers, where non-covalent interactions, such as hydrogen bonds, are the primary driving force for polymerization. nih.gov The resulting materials can exhibit unique properties, such as self-healing and stimuli-responsiveness.

The rigid and aromatic nature of the 4,4'-Methylenebis(1-methyl-3-phenylurea) unit can promote the formation of crystalline or semi-crystalline domains within the polymer matrix. This can lead to an increase in the material's stiffness, strength, and thermal stability. The specific morphology that develops depends on a variety of factors, including the chemical structure of the polymer, the processing conditions, and the presence of other additives.

In segmented copolymers, the incorporation of this bis-urea moiety can enhance the ordering of the hard segments, leading to the formation of well-defined microdomains. This can result in a more pronounced phase separation between the hard and soft segments, which, as previously mentioned, can have a significant impact on the material's mechanical properties.

Advanced Studies on Stability and Degradation Mechanisms of 4,4 Methylenebis 1 Methyl 3 Phenylurea

The stability of a chemical compound under various environmental and process conditions is a critical aspect of its characterization. For 4,4'-Methylenebis(1-methyl-3-phenylurea), understanding its thermal and hydrolytic degradation is essential for predicting its behavior in applications and its environmental fate. This section delves into advanced studies concerning the stability and degradation pathways of this compound.

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Methodologies

The traditional synthesis of urea (B33335) derivatives often involves hazardous reagents like phosgene (B1210022) and isocyanates. syxbsyjg.com Future research is increasingly focused on developing safer and more efficient synthetic routes. For bis-urea compounds such as 4,4'-Methylenebis(1-methyl-3-phenylurea), exploration into novel synthetic methodologies is a key area of investigation.

One promising approach involves the use of phosgene substitutes. Reagents like triphosgene, a safer alternative to gaseous phosgene, can be employed for the in situ generation of isocyanates from amines, which then react to form urea derivatives. nih.govmdpi.com The synthesis of N,N'-diaryl ureas can be achieved by reacting an aryl amine with triphosgene, followed by the addition of another amine. mdpi.com This method offers a more controlled and less hazardous route to unsymmetrical ureas.

Another avenue of exploration is the direct carbonylation of amines using carbon dioxide (CO2) as a C1 source. researchgate.netnih.gov This method aligns with the principles of green chemistry by utilizing a renewable and non-toxic feedstock. researchgate.netnih.gov While the direct synthesis of diphenyl urea from aniline (B41778) and CO2 has been demonstrated using heterogeneous catalysts like Cu-Fe/ZrO2, the yields remain modest under the investigated conditions. researchgate.net Future work could focus on developing more efficient catalytic systems for the synthesis of N-substituted bis-urea compounds from their corresponding diamines and CO2. The synthesis of N,N'-dialkylureas from amines and CO2 has been achieved with metal salt catalysts, indicating the potential for extending this methodology to diaryl urea derivatives. nih.govprepchem.com

The synthesis of related bis-urea derivatives often starts from 4,4'-methylenebis(phenyl isocyanate). tue.nl A general and efficient procedure involves the nucleophilic substitution reaction of this diisocyanate with various amines in the presence of a base like triethylamine (B128534) in a suitable solvent such as tetrahydrofuran (B95107) (THF). prepchem.com

Synthetic Method Key Reagents/Catalysts Advantages Research Focus for 4,4'-Methylenebis(1-methyl-3-phenylurea)
Phosgene-Free Synthesis Triphosgene, Other phosgene substitutesIncreased safety, controlled generation of isocyanatesOptimization of reaction conditions for the specific synthesis of N-methyl-N'-phenyl substituted ureas.
Direct Carbonylation CO2, Heterogeneous catalysts (e.g., Cu-Fe/ZrO2), Metal saltsUtilization of a renewable C1 source, green chemistry principlesDevelopment of highly active and selective catalysts for the direct synthesis from the corresponding diamine and CO2.
Microwave-Assisted Synthesis Azides, Amines, CO2, Phosphine reagentsRapid reaction times, high yields and purityAdaptation of the one-pot procedure for the synthesis of the target bis-urea compound.
Isocyanate-Based Synthesis 4,4'-Methylenebis(phenyl isocyanate), N-methylanilineHigh efficiency, well-established methodologyFine-tuning of reaction parameters to maximize yield and purity of the specific target molecule.

Design of Advanced Materials with Tuned Architectures

The bis-urea motif is a powerful building block for the creation of supramolecular polymers and advanced materials due to its ability to form strong and directional hydrogen bonds. tue.nlacademie-sciences.frresearchgate.nettue.nl The self-assembly of bis-urea molecules can lead to the formation of well-defined, one-dimensional, fiber-like structures. tue.nlresearchgate.net This property makes 4,4'-Methylenebis(1-methyl-3-phenylurea) a candidate for the development of materials with precisely controlled architectures.

A significant application area for related bis-urea compounds is as curing agents or accelerators for thermoset resins, such as epoxy and polyurethane systems. google.comepo.orgcymerchemicals.com For instance, 4,4'-Methylene bis(phenyldimethyl urea) is used to promote the cross-linking reaction in epoxy resins, leading to enhanced durability, adhesion, and chemical resistance in coatings and adhesives. cymerchemicals.com Future research could investigate the specific performance of 4,4'-Methylenebis(1-methyl-3-phenylurea) as a curing agent, focusing on how the N-methyl-N'-phenyl substitution pattern influences the curing kinetics, glass transition temperature, and mechanical properties of the final polymer network.

The ability of bis-urea compounds to act as physical cross-linkers in thermoplastic elastomers is another promising direction. By incorporating the bis-urea motif into polymer chains, materials with improved rheological and adhesive properties can be designed. academie-sciences.fr The reversible nature of the hydrogen bonds allows for the development of self-healing materials. Research into polyurethane elastomers has shown that the inclusion of bis-urea functionalities can lead to materials with tunable mechanical properties. acs.org The specific structure of 4,4'-Methylenebis(1-methyl-3-phenylurea) could be leveraged to create novel elastomers with tailored stress-strain behavior and thermal properties.

Furthermore, the self-assembly of bis-urea derivatives can be utilized to create highly ordered nanostructures. The molecular organization of bis-urea substituted thiophenes at liquid/solid interfaces has been studied, revealing that hydrogen bonding dictates the spatial arrangement. kaust.edu.sa This suggests that 4,4'-Methylenebis(1-methyl-3-phenylurea) could be used to create functional surfaces with specific patterns and properties, potentially for applications in electronics or catalysis.

Multi-Scale Computational Modeling for Predictive Understanding

Computational modeling is an increasingly indispensable tool for understanding and predicting the behavior of molecules and materials, thereby guiding experimental efforts. For 4,4'-Methylenebis(1-methyl-3-phenylurea) and related compounds, multi-scale computational modeling can provide valuable insights into their synthesis, self-assembly, and material properties.

At the molecular level, quantum mechanics (QM) calculations can be used to study the electronic structure, reactivity, and spectroscopic properties of the molecule. For instance, QM methods can predict the preferred conformations of the molecule and the strength of the hydrogen bonds that drive self-assembly. Molecular docking studies on phenylurea derivatives have been used to predict their binding modes with biological targets, and similar approaches could be used to understand the interactions of 4,4'-Methylenebis(1-methyl-3-phenylurea) with other molecules or surfaces. nih.govnih.gov

Molecular dynamics (MD) simulations can be employed to study the self-assembly of 4,4'-Methylenebis(1-methyl-3-phenylurea) into larger supramolecular structures. researchgate.net By simulating the behavior of many molecules over time, MD can reveal the mechanisms of fiber formation and the influence of factors such as solvent and temperature on the final morphology of the assembled structures. These simulations can also be used to predict the mechanical properties of materials based on this compound.

Coarse-grained (CG) modeling can be used to study the behavior of these materials at even larger length and time scales. In CG models, groups of atoms are represented as single particles, which allows for the simulation of larger systems, such as the bulk properties of a polymer incorporating the bis-urea motif. This multi-scale approach, from QM to MD to CG, can provide a comprehensive and predictive understanding of how the molecular structure of 4,4'-Methylenebis(1-methyl-3-phenylurea) translates to the macroscopic properties of the materials it forms.

Modeling Technique Information Gained Application to 4,4'-Methylenebis(1-methyl-3-phenylurea)
Quantum Mechanics (QM) Electronic structure, reactivity, bond energies, spectroscopic properties.Predicting reaction pathways for novel syntheses, understanding hydrogen bond strengths.
Molecular Dynamics (MD) Self-assembly mechanisms, morphology of supramolecular structures, mechanical properties.Simulating the formation of fibers and predicting the properties of resulting materials.
Coarse-Grained (CG) Modeling Bulk material properties, phase behavior.Modeling the behavior of polymers incorporating the bis-urea unit for material design.

Integration with Green Chemistry Principles for Sustainable Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of 4,4'-Methylenebis(1-methyl-3-phenylurea) and other urea derivatives presents several opportunities for the integration of these principles.

As previously mentioned, the use of CO2 as a feedstock for urea synthesis is a prime example of a green chemistry approach. researchgate.netnih.gov Developing efficient catalytic systems for the direct synthesis of N-substituted diaryl ureas from CO2 and the corresponding amines would be a significant advancement in sustainable chemistry. Research has shown that N,N'-dialkylureas can be synthesized from CO2 and amines using catalysts like yttrium oxalate, highlighting a potential pathway for greener synthesis. nih.govprepchem.com Furthermore, the synthesis of cyclic ureas from CO2 and diamines has been achieved with high efficiency using a reusable cerium oxide catalyst. syxbsyjg.com

Another key principle of green chemistry is the use of safer solvents or the elimination of solvents altogether. The synthesis of urea derivatives from amines and CO2 has been demonstrated in the absence of any catalyst or solvent, offering a highly environmentally friendly route. researchgate.net Exploring the feasibility of solvent-free or aqueous-based synthetic methods for 4,4'-Methylenebis(1-methyl-3-phenylurea) would be a valuable research direction.

The development of catalytic processes that are highly selective and efficient also aligns with green chemistry principles by minimizing waste and energy consumption. Pd-catalyzed C-N cross-coupling reactions have been developed for the synthesis of unsymmetrical diaryl ureas, offering a versatile and efficient route that avoids the use of toxic isocyanates. nih.gov Further research could focus on developing even more sustainable catalytic systems, for example, by using earth-abundant metal catalysts.

Development of Smart Materials Incorporating the Bis-Urea Motif

Smart materials, which can respond to external stimuli such as light, temperature, pH, or the presence of specific chemicals, are at the forefront of materials science. The reversible nature of the hydrogen bonds in the bis-urea motif makes it an excellent candidate for the creation of such stimuli-responsive materials. academie-sciences.frresearchgate.net

The self-assembly of bis-urea derivatives into gels is often sensitive to environmental conditions. For example, bis(pyridyl urea) based low molecular weight gelators have been shown to exhibit stimuli-responsive behavior in the presence of various salts, leading to either the strengthening or collapse of the gel network. academie-sciences.frresearchgate.net This "making and breaking" of the gel structure in response to external triggers opens up possibilities for applications in sensing, drug delivery, and soft robotics. Research into 4,4'-Methylenebis(1-methyl-3-phenylurea) could explore how its specific structure influences the stimuli-responsive properties of gels or other self-assembled materials.

The bis-urea motif can also be incorporated into polymers to create materials that change their shape or properties in response to a stimulus. For example, supramolecular polymers based on bis-urea building blocks can exhibit viscoelastic properties that are sensitive to temperature and solvent conditions. academie-sciences.fr This could be exploited to create materials with tunable damping or adhesive properties.

Furthermore, the hydrogen-bonding capabilities of the bis-urea group can be used to create chemosensors. By designing molecules where the binding of an analyte disrupts the hydrogen-bonding network, it is possible to create a detectable signal, such as a change in color or fluorescence. Arylethynyl bis-urea receptors have been shown to bind various oxoanions with high affinity, demonstrating the potential of this motif in sensor design. nih.gov The development of smart materials based on 4,4'-Methylenebis(1-methyl-3-phenylurea) could involve designing systems where the binding of a specific guest molecule alters the material's properties in a predictable and measurable way, leading to new sensing technologies. sci-hub.se

Q & A

Q. What analytical methods are recommended for quantifying 4,4'-Methylenebis(1-methyl-3-phenylurea) in experimental matrices?

Methodological Answer: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a validated technique for quantifying trace amounts of this compound. Key parameters include:

  • Column : Reverse-phase C18 column.
  • Mobile Phase : Acetonitrile/water gradient (optimized for urea derivatives).
  • Detection Wavelength : 254 nm (adjustable based on UV-Vis absorption profiles).
  • Quantification Limit : 0.25 µg/mL (similar to structurally related ureas) .

Sample Preparation : Collect samples in inert media (e.g., Teflon-coated containers) to prevent adsorption. Pre-treat with solid-phase extraction (SPE) for complex matrices.

Q. What safety protocols are critical for handling 4,4'-Methylenebis(1-methyl-3-phenylurea?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (mandatory due to potential skin/eye irritation risks observed in analogous ureas) .
  • Ventilation : Use fume hoods to avoid aerosol inhalation.
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
  • Spill Management : Avoid dry sweeping; use ethanol-dampened cloths to collect residues.

GHS Hazard Classification (extrapolated from related compounds):

Hazard CategoryClassification
Acute ToxicityCategory 4 (oral)
Skin IrritationCategory 2
EnvironmentalAvoid aquatic release

Advanced Research Questions

Q. How can the cure kinetics of 4,4'-Methylenebis(1-methyl-3-phenylurea) in polymer systems be studied?

Methodological Answer: In-situ real-time monitoring via Fiber Optic Near-Infrared (NIR) Spectroscopy is effective for tracking reaction progress. Example workflow:

  • Temperature Range : 140–250°C (adjust based on thermal stability).
  • Key Peaks : Monitor NIR absorption at 1,650–1,750 cm⁻¹ (C=O and N-H stretches).
  • Kinetic Analysis : Fit data to a Kamal-Sourour model to determine activation energy (Ea) and reaction order.

Q. Findings from Analogous Systems :

  • Copolymerization with allyl components dominates at <200°C, while homopolymerization occurs >200°C .
  • Cross-linking density correlates with reaction temperature, enabling tailored network morphologies .

Q. What structural characterization techniques resolve crystallographic details of this compound?

Methodological Answer: Single-Crystal X-ray Diffraction (SCXRD) is gold-standard for elucidating molecular packing. Key steps:

  • Crystallization : Use slow evaporation from ethanol/dichloromethane mixtures.
  • Data Collection : Employ a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Refinement : SHELXL-2018 for structure solution.

Hirshfeld Surface Analysis (from related urea derivatives):

  • Intermolecular Interactions : H-bonding (N-H···O) and π-π stacking dominate.
  • Packing Efficiency : ~75% due to steric hindrance from methyl/phenyl groups .

Q. How do substituents influence the compound’s reactivity in urea-based copolymerization?

Methodological Answer: Density Functional Theory (DFT) Simulations (e.g., B3LYP/6-311+G**) predict electronic effects:

  • Electron-Withdrawing Groups (e.g., Cl): Increase electrophilicity of urea carbonyl, accelerating nucleophilic attack (e.g., by amines).
  • Steric Effects : Bulky substituents (e.g., methyl) reduce reaction rates but enhance thermal stability .

Q. Experimental Validation :

  • DSC/TGA : Compare decomposition temperatures (Td) of derivatives.
  • NMR Kinetics : Track proton shifts during reaction (e.g., loss of NH signals).

Q. What toxicological considerations are relevant for long-term exposure studies?

Methodological Answer: While specific data is limited, Ames Test and In Vivo Carcinogenicity Studies on structurally similar compounds (e.g., 4,4'-Methylenebis(2-chloroaniline)) suggest:

  • Mutagenicity : Negative in Salmonella typhimurium strains TA98/TA100.
  • Carcinogenicity : IARC Group 2B (possibly carcinogenic) for prolonged exposure .

Q. Mitigation Strategies :

  • Biological Monitoring : Urinary metabolite analysis (e.g., hydroxylated derivatives).
  • Institutional Protocols : Follow OSHA guidelines for handling potential carcinogens.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.